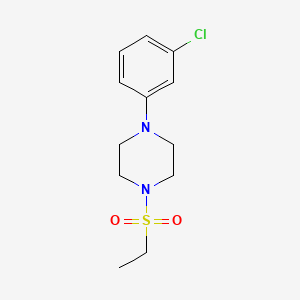![molecular formula C16H13BrN2O2 B5702989 N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide, also known as ABAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ABAM is a small molecule inhibitor that can target specific enzymes, making it a valuable tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide involves its ability to bind to specific enzymes and inhibit their activity. This compound can target various enzymes, including AKR1C3, COX-2, and beta-secretase, among others. By inhibiting these enzymes, this compound can disrupt various biological processes, leading to its potential applications in research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific enzyme it targets. For example, in cancer research, this compound has been shown to inhibit the growth of breast cancer cells by reducing the levels of estrogen produced by these cells. In inflammation research, this compound has been shown to reduce the levels of prostaglandins, which are involved in the inflammatory response. Additionally, in Alzheimer's disease research, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide in lab experiments is its specificity for certain enzymes. This allows researchers to target specific biological processes and study their effects. Additionally, this compound is a small molecule inhibitor, which makes it easier to administer and study compared to larger molecules. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide. One potential direction is the study of this compound in combination with other inhibitors or drugs, to determine if synergistic effects can be achieved. Additionally, the development of more specific this compound analogs could lead to new applications in research. Finally, the study of this compound in animal models could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide involves several steps, including the reaction of 2-bromobenzoyl chloride with 2-aminobenzamide, followed by the addition of N-(1-phenylvinyl) formamide. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells by targeting the enzyme AKR1C3. Inflammation research has also shown that this compound can reduce inflammation by targeting the enzyme COX-2. Additionally, this compound has been studied in the context of neurological disorders, such as Alzheimer's disease, where it has been shown to inhibit the formation of amyloid-beta plaques.
Propiedades
IUPAC Name |
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-13-9-5-4-8-12(13)16(21)19-14(15(18)20)10-11-6-2-1-3-7-11/h1-10H,(H2,18,20)(H,19,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZUMFWNPSQFES-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)
![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)






